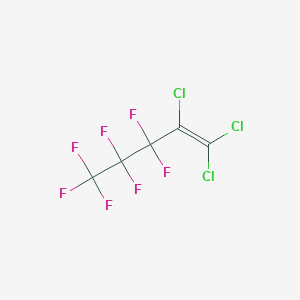
1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- is a halogenated alkene with the molecular formula C5H3Cl3F7 This compound is characterized by the presence of multiple chlorine and fluorine atoms, making it a highly fluorinated and chlorinated derivative of pentene
Preparation Methods
The synthesis of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- typically involves the halogenation of pentene derivatives. One common method includes the reaction of pentene with chlorine and fluorine sources under controlled conditions. Industrial production methods may involve the use of catalysts to facilitate the halogenation process and achieve high yields of the desired compound.
Chemical Reactions Analysis
1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the pentene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context and application.
Comparison with Similar Compounds
Similar compounds to 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- include other halogenated alkenes such as:
- 1-Pentene, 1,1,5-trichloro-
- 3,3,4,4,5,5,5-Heptafluoro-1-pentene
- 2,3,3,4,4,5,5-Heptafluoro-1-pentene
These compounds share similar structural features but differ in the number and position of halogen atoms. The uniqueness of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- lies in its specific halogenation pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
81291-44-3 |
|---|---|
Molecular Formula |
C5Cl3F7 |
Molecular Weight |
299.40 g/mol |
IUPAC Name |
1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoropent-1-ene |
InChI |
InChI=1S/C5Cl3F7/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15 |
InChI Key |
MYYNQANTDZXCAD-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(C(C(C(F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















